

Theoretical properties and computational analysis of chloropyrimidines

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Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

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An In-depth Technical Guide: Theoretical Properties and Computational Analysis of Chloropyrimidines

Abstract

Chloropyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of chlorine atoms on the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity, making it a "privileged scaffold" in drug design.^[1] This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of chloropyrimidines, tailored for researchers, scientists, and drug development professionals. We delve into the electronic structure, spectroscopic characteristics, and thermochemistry that define these compounds. Furthermore, this guide explores the application of computational methods such as Density Functional Theory (DFT) and molecular docking in elucidating their mechanism of action and guiding the development of novel therapeutics. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of key signaling pathways where chloropyrimidines act as modulators, particularly in oncology.

Theoretical Properties of Chloropyrimidines

The physicochemical characteristics of chloropyrimidines are dictated by the interplay between the electron-deficient pyrimidine ring and the electronegative chlorine substituent(s). This section outlines the fundamental theoretical properties that are crucial for understanding their behavior in both chemical and biological systems.

Electronic Structure and Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. The addition of one or more chlorine atoms further withdraws electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).^[2] This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of various functional groups.^[2] ^[3]

The regioselectivity of SNAr reactions is highly dependent on the positions of the chlorine atoms and the presence of other substituents. For instance, in 2,4-dichloropyrimidine, substitution reactions with amines often occur selectively at the C4 position.^[4] Computational studies using quantum mechanics (QM) are instrumental in predicting and explaining this observed regioselectivity.^[4] The reactivity of chloropyrimidines can be modulated, with 2-chloropyrimidine being approximately 100 times more reactive than chloropyrazine in certain SNAr reactions.^[3]

Thermochemistry

The thermodynamic stability of chloropyrimidines has been investigated through both experimental and computational methods. Rotating-bomb combustion calorimetry has been used to determine the standard molar enthalpies of formation for various chloropyrimidines.^[5] These experimental values are critical for calibrating computational models to accurately predict the gas-phase enthalpies of formation for other analogues.^[5]

Compound	State	Standard	Standard	
		Molar Enthalpy of Formation ($\Delta_fH_m^\circ$) (kJ·mol $^{-1}$)[5]	Molar Enthalpy of Sublimation/Vaporization ($\Delta_{sub/vap}H_m^\circ$) (kJ·mol $^{-1}$)[5]	Gas-Phase Enthalpy of Formation ($\Delta_fH_m^\circ(g)$) (kJ·mol $^{-1}$)[5]
2-Chloropyrimidine	Crystalline	55.6 ± 1.5	69.9 ± 0.8	125.5 ± 1.7
2,4-Dichloropyrimidine	Crystalline	15.7 ± 1.4	72.0 ± 1.0	87.7 ± 1.7
4,6-Dichloropyrimidine	Crystalline	1.8 ± 1.6	73.0 ± 1.0	74.8 ± 1.9
2,4,6-Trichloropyrimidine	Liquid	-15.2 ± 1.8	63.8 ± 0.6	48.6 ± 1.9
2,4,5,6-Tetrachloropyrimidine	Crystalline	-20.5 ± 2.0	85.0 ± 1.0	64.5 ± 2.2

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of chloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton signals of the pyrimidine ring are typically observed in the downfield region due to the deshielding effect of the ring nitrogens and chlorine atoms. For example, in 2-(Chloromethyl)pyrimidine hydrochloride, the H-4 and H-6 protons appear around δ 9.0 ppm.[6]

- ^{13}C NMR: The chemical shifts in the carbon spectra are influenced by the electronegativity of the attached halogen and the nitrogen atoms in the pyrimidine ring.[6]

 ^1H NMR

Spectral Data
for 2-
Halomethylpyri-
midine
Analogues[6]

Compound	H-4, H-6 (δ , ppm)	H-5 (δ , ppm)	-CH ₂ - (δ , ppm)	Solvent
2- (Chloromethyl)py- rimidine hydrochloride	~9.0 (d)	~7.8 (t)	~4.8 (s)	DMSO-d ₆
2- (Bromomethyl)py- rimidine	8.92 (d)	7.55 (t)	4.75 (s)	CDCl ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectra of chloropyrimidines exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl stretching and bending vibrations.[7]

Characteristic FT-IR Data[7]

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1600-1450	C=C and C=N ring stretching
~800	C-Cl stretch

Mass Spectrometry (MS): Mass spectra are characterized by the molecular ion peak. A key feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern

for the molecular ion ($[M]^+$ and $[M+2]^+$) in an approximate 3:1 ratio, confirming the presence of a chlorine atom.[\[6\]](#)[\[7\]](#)

Vacuum Ultraviolet (VUV) Spectroscopy: High-resolution VUV photoabsorption studies have been conducted on compounds like 2-chloropyrimidine. These studies, supported by time-dependent density functional theory (TDDFT) calculations, characterize the electronic transitions and show that the effect of halogenation becomes more pronounced at higher photon energies.[\[8\]](#)

Computational Analysis in Drug Development

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds.

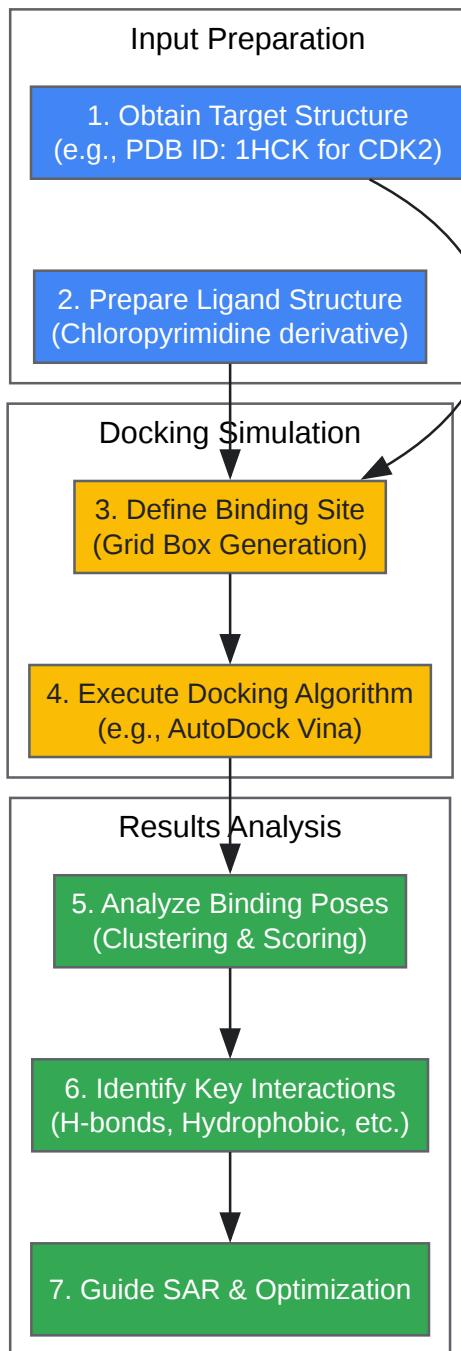
Density Functional Theory (DFT) Studies

DFT calculations are widely used to investigate the molecular geometry, electronic structure, and reactivity of chloropyrimidines.[\[9\]](#)[\[10\]](#) These calculations provide insights into parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors, which help in understanding the molecule's stability and interaction profile.[\[10\]](#)[\[11\]](#) DFT methods, such as B3LYP with extended basis sets, have shown good agreement between calculated geometrical parameters and experimental data obtained from X-ray diffraction.[\[9\]](#)[\[12\]](#)

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is extensively used to study the interactions of chloropyrimidine-based inhibitors with their biological targets, such as kinases and viral proteases.[\[13\]](#)[\[14\]](#) Docking studies can establish a structural basis for inhibitor design by identifying key interactions, like hydrogen bonds and hydrophobic contacts, within the protein's active site.[\[13\]](#) For example, docking has been used to show that 3-chloropyridine moieties can specifically occupy the S1 pocket of the SARS-CoV Mpro, guiding the design of potent inhibitors.[\[13\]](#)

General Workflow for Molecular Docking Analysis

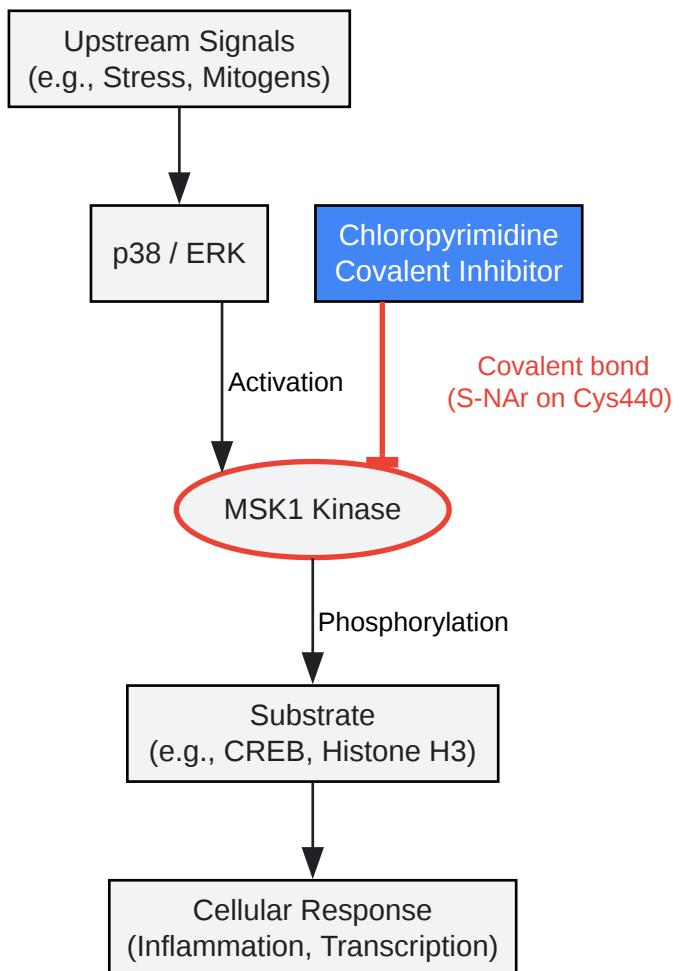
[Click to download full resolution via product page](#)*A typical workflow for molecular docking studies.*

Applications in Drug Discovery: Key Signaling Pathways

Chloropyrimidines are integral to the development of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammatory disorders.

Covalent Inhibition of Kinases (e.g., MSK1)

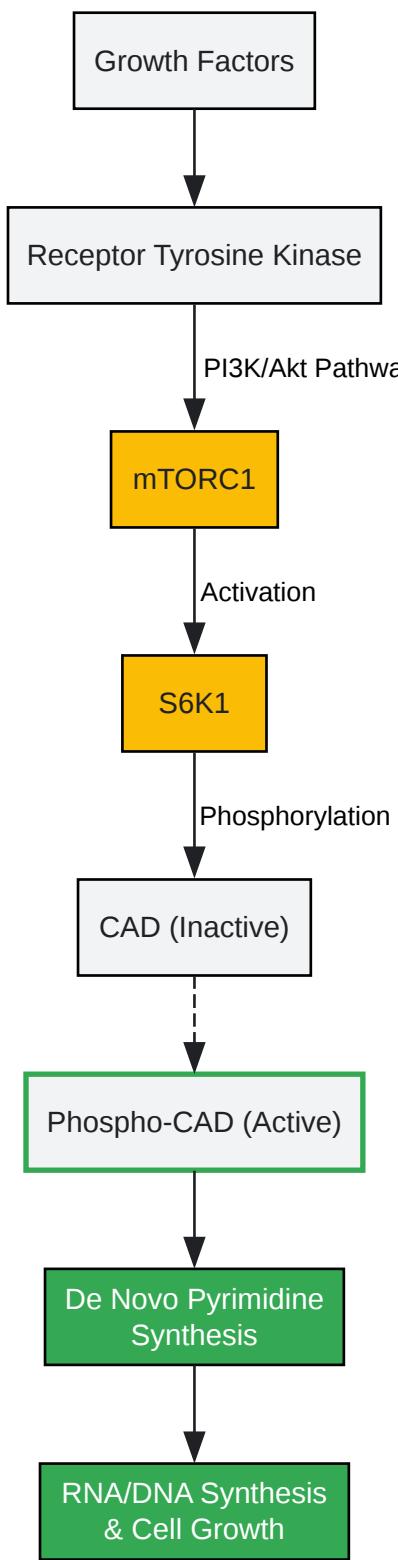
Certain chloropyrimidines function as covalent inhibitors, forming an irreversible bond with a specific residue in the target protein. A notable example is a series of 2,5-dichloropyrimidine compounds that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).^{[15][16]} These inhibitors act via an SNA_r reaction where a non-catalytic cysteine residue (Cys440) displaces the 2-chloro moiety.^{[15][16]} MSK1 is activated by upstream kinases like p38 and ERK and is involved in inflammatory and cancer-related signaling.^[15]



[Click to download full resolution via product page](#)*Covalent inhibition of the MSK1 signaling pathway.*

Regulation of De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is crucial for producing the building blocks of RNA and DNA, making it essential for cell proliferation. Growth signaling pathways, particularly through mTORC1 and its downstream target S6K1, directly regulate this metabolic process.^[17] S6K1 phosphorylates and activates CAD, the multifunctional enzyme that catalyzes the first three steps of pyrimidine synthesis.^[17] Targeting this pathway is a viable strategy in cancer therapy, and understanding its regulation is key for developing novel antimetabolites.



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mTOR/S6K1 signaling pathway regulating pyrimidine synthesis.

Key Experimental Protocols

Reproducible experimental methods are fundamental to the study and application of chloropyrimidines.

Synthesis Protocols

General Synthesis of Chloropyrimidines from Hydroxypyrimidines: This method involves the reaction of a hydroxypyrimidine with a chlorinating agent, most commonly phosphoryl chloride (POCl_3), often in the presence of an amine or amine hydrochloride catalyst.[18]

- **Reaction Setup:** A mixture of the starting hydroxypyrimidine (e.g., uracil, 1 mol), an amine hydrochloride (e.g., triethylamine hydrochloride, 0.2 mol), and excess phosphoryl chloride (3 mol) is prepared in a suitable reaction vessel.[18]
- **Heating:** The mixture is heated slowly to an internal temperature of 110-120 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).[18]
- **Workup:** After cooling, the excess POCl_3 is typically removed by distillation under reduced pressure.[18]
- **Isolation:** The resulting residue, a mixture of the chloropyrimidine and amine hydrochloride, is treated with a solvent that dissolves the chloropyrimidine but not the salt (e.g., toluene). The amine hydrochloride is removed by filtration.[18]
- **Purification:** The chloropyrimidine can be isolated from the filtrate by conventional methods such as distillation, crystallization, or chromatography.[18]

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine:[19]

- **Diazotization:** 2-Aminopyrimidine (1.5 moles) is added to a cooled solution (-15 °C) of concentrated hydrochloric acid. A cold aqueous solution of sodium nitrite (3.0 moles) is then added dropwise, maintaining the temperature between -15 °C and -10 °C.
- **Neutralization:** The reaction mixture is stirred and the temperature is allowed to rise to -5 °C. It is then carefully neutralized to pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0 °C.

- Extraction: The solid precipitate (a mix of 2-chloropyrimidine and NaCl) is collected. The 2-chloropyrimidine is extracted from the solid and the aqueous solution using several portions of cold ether.
- Isolation: The combined ether extracts are dried over anhydrous sodium sulfate, the solvent is removed by evaporation, and the crude product is recrystallized from isopentane to yield pure 2-chloropyrimidine.

Spectroscopic Analysis Protocols

NMR Spectroscopy:[6][7]

- Sample Preparation: Dissolve 5-20 mg of the chloropyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard in a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher spectrometer. Use standard pulse sequences with a sufficient number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy:[6][7]

- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) or KBr pellet method. For ATR, place a small amount of the solid directly on the ATR crystal. For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a thin, transparent pellet.
- Data Acquisition: Collect the spectrum using an FT-IR spectrometer in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background scan should be performed and subtracted from the sample spectrum.

Mass Spectrometry:[7]

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 $\mu\text{g/mL}$) in a suitable solvent like methanol.

- Data Acquisition: Introduce the sample into the ion source (e.g., via direct infusion). Use an appropriate ionization method, such as Electron Ionization (EI) at 70 eV. Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak, fragmentation patterns, and the characteristic chlorine isotopic distribution.

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